molecular formula C8H9N3O3 B2995890 3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid CAS No. 1221715-22-5

3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid

Cat. No.: B2995890
CAS No.: 1221715-22-5
M. Wt: 195.178
InChI Key: DGVUDBNCMBWZFB-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid is a fused heterocyclic compound featuring an imidazo[4,5-b]pyridine core. The acetic acid component suggests it exists as a co-crystal or salt, enhancing solubility and stability for pharmacological applications . Key synonyms include KS-00002B0Z and AKOS005110875, with the InChIKey FCNKDLNDRDXNJV-UHFFFAOYSA-N . This compound is part of a broader class of imidazo-pyridine derivatives, which are explored for kinase inhibition, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

acetic acid;4-hydroxyimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.C2H4O2/c10-9-3-1-2-5-6(9)8-4-7-5;1-2(3)4/h1-4,10H;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNKDLNDRDXNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CN(C2=NC=NC2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of acetic acid, followed by oxidation to form the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent, such as ethanol or acetic acid, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazo[4,5-b]pyridine core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used, often in solvents such as ethanol or tetrahydrofuran.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles, with conditions varying based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine-4-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers and Ring Modifications

  • 3H-Imidazo[4,5-c]pyridine Derivatives: Substitution at the [4,5-c] position (vs. [4,5-b] in the target compound) alters electronic properties and binding affinity.
  • 1H-Imidazo[4,5-b]pyridine Derivatives :
    The 1H tautomer (e.g., 1H-Imidazo[4,5-b]pyridin-6-amine) lacks the zwitterionic character of the target compound, reducing solubility but improving membrane permeability .

Substituent Variations

Compound Substituents Key Properties
Target Compound 4-ium-4-olate; acetic acid High solubility, zwitterionic
5,7-Dichloro-3H-imidazo[4,5-b]pyridine Cl at positions 5 and 7 Enhanced lipophilicity, kinase inhibition
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid COOH at position 7 Improved hydrogen bonding, COX-2 inhibition
3H-Imidazo[4,5-b]pyridin-5-amine NH₂ at position 5 Nucleophilic reactivity, DNA targeting

Functional and Pharmacological Comparisons

Kinase Inhibition

  • MLK3 Inhibition: 3H-Imidazo[4,5-b]pyridine derivatives (e.g., compound 22a) show IC₅₀ values in the nanomolar range for MLK3, a target in cancer and neurodegeneration. The acetic acid moiety in the target compound may enhance water solubility, improving bioavailability compared to lipophilic analogs like 3,5-disubstituted triazolo derivatives .
  • Selectivity : 2,3-Diaryl-substituted derivatives exhibit dual anticancer (MTT assay IC₅₀ ~10–50 µM) and COX-2 inhibition (IC₅₀ 9.2 µM), whereas the target compound’s zwitterionic structure may favor kinase selectivity over COX pathways .

Anti-Inflammatory Activity

  • COX-2 Inhibition : Compound 3f (2,3-diaryl derivative) shows 2-fold selectivity for COX-2 (IC₅₀ 9.2 µM) vs. COX-1 (21.8 µM). The target compound’s acetic acid group could mimic celecoxib’s sulfonamide in binding COX-2, though direct data are lacking .

Physicochemical Data

Property Target Compound 5,7-Dichloro Derivative 7-Carboxylic Acid
Molecular Weight ~246 g/mol (est.) 228.06 g/mol 193.16 g/mol
LogP (Predicted) -0.5 (zwitterionic) 2.1 -1.2
Solubility High (aqueous) Low (DMSO-soluble) Moderate (polar solvents)

Biological Activity

3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid (CAS Number: 1221715-22-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H9N3O3
  • Molecular Weight : 195.18 g/mol
  • CAS Number : 1221715-22-5

The compound features a heterocyclic imidazole ring fused to a pyridine ring, which is known to enhance its pharmacological properties.

Antagonistic Properties

Research has indicated that this compound exhibits antagonistic activity against specific receptors. A systematic study on structure–activity relationships revealed that modifications to the compound can significantly influence its receptor affinity and biological effects. For instance, the introduction of various substituents on the benzyl side chain was shown to alter the potency against the AM2 receptor, with certain derivatives achieving subnanomolar activity levels .

Antitumor Activity

In vitro studies have demonstrated that this compound can reduce cell viability in aggressive cancer cell lines. For example, in studies involving the triple-negative breast cancer cell line MDA-MB-231, treatment with the compound led to a 55% decrease in cell viability at a concentration of 10 μM after three days . Additionally, in vivo xenograft models confirmed that the compound effectively inhibited tumor growth when administered at a dosage of 20 mg/kg .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound has been evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties. The compound has shown favorable drug-like characteristics, making it a candidate for further development in therapeutic applications .

Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of this compound, researchers conducted both in vitro and in vivo experiments. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells. The mechanism of action appears to involve modulation of signaling pathways associated with cell survival and death.

Study 2: Receptor Binding Affinity

Another investigation assessed the binding affinity of various derivatives of this compound to AM2 receptors. The findings illustrated that specific structural modifications could enhance receptor selectivity and potency. This study highlights the importance of structural optimization in drug design.

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